molecular formula C9H6BrNO B566692 7-Bromoquinolin-5-ol CAS No. 1261677-80-8

7-Bromoquinolin-5-ol

Cat. No. B566692
M. Wt: 224.057
InChI Key: LMAZKKPELOBVJL-UHFFFAOYSA-N
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Description

“7-Bromoquinolin-5-ol” is a chemical compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.06 .


Synthesis Analysis

The synthesis of quinoline derivatives, including “7-Bromoquinolin-5-ol”, has been a subject of interest in recent years . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “7-Bromoquinolin-5-ol” is represented by the InChI code: 1S/C9H6BrNO/c10-6-4-8-7 (9 (12)5-6)2-1-3-11-8/h1-5,12H .


Physical And Chemical Properties Analysis

“7-Bromoquinolin-5-ol” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Repurposing Chloroquine Derivatives

Chloroquine (CQ) and its derivatives have been extensively studied for their antimalarial effects. Beyond their traditional use, these compounds are being repurposed for various infectious and non-infectious diseases due to their intriguing biochemical properties. Research efforts are focused on developing novel compounds based on the chloroquine scaffold, highlighting the potential of structurally related compounds like 7-Bromoquinolin-5-ol for diverse therapeutic applications, including cancer therapy and infectious diseases (Njaria, Okombo, Njuguna, & Chibale, 2015).

Toll-Like Receptor Agonists in Cancer Therapy

Quinoline derivatives, particularly focusing on Toll-like receptor (TLR) agonists, have shown efficacy in treating skin cancers and cutaneous T-cell lymphoma. These compounds, by activating the innate immune response, offer a promising route for the treatment of various skin cancers, indicating the potential of 7-Bromoquinolin-5-ol in immunotherapy (Huen & Rook, 2014).

Interaction with Metal Ions and DNA

Streptonigrin, a functionalized 7-aminoquinoline-5,8-dione, demonstrates antitumor activity by causing DNA strand scission, mediated by metal ions. This underlines the importance of metal ion interactions in enhancing the biological activity of quinoline derivatives, suggesting a similar research avenue for 7-Bromoquinolin-5-ol in studying DNA interactions and anticancer properties (Harding & Long, 1997).

Plant-Derived Isoquinoline Alkaloids

Research on natural isoquinoline alkaloids has revealed their antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides, in particular, have shown significant biological activity, suggesting that derivatives like 7-Bromoquinolin-5-ol could be explored for new therapeutic applications (Dembitsky, Gloriozova, & Poroikov, 2015).

Immunomodulatory and Anti-inflammatory Activity

Imidazoquinolines, structurally related to quinolines, have emerged as potent antitumor and antiviral immunomodulators. The detailed understanding of their interaction with Toll-like receptors and other molecular targets underscores the potential of quinoline derivatives like 7-Bromoquinolin-5-ol in developing new drugs with enhanced immunomodulatory and anti-inflammatory properties (Bozrova, Levitsky, Nedospasov, & Drutskaya, 2013).

Safety And Hazards

The safety data sheet for “7-Bromoquinolin-5-ol” indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-bromoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLUBMAJPKDQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2O)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743887
Record name 7-Bromoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinolin-5-ol

CAS RN

1261677-80-8
Record name 7-Bromoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.5 g (0.0064 mol) of 7-bromo-5-methoxy-quinoline were refluxed with 48% HBr (30 ml) for 20 h. After cooling to room temperature reaction mixture was poured into 100 ml of water and basified with saturated ammonia solution. Product was filtered off, washed with water and dried at 50° C. in vacuo. Yield of 7-bromo-5-hydroxy-quinoline was 600 mg (41%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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